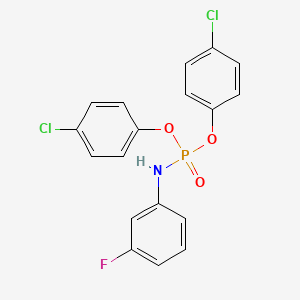

bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate, commonly known as CPF, is a widely studied organophosphate compound. It is synthesized through a multistep process involving the reaction of chlorobenzene and fluorobenzene with phosphorus oxychloride and ammonium chloride. CPF has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

CPF exerts its effects by binding irreversibly to the active site of AChE and BChE, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the enzymes from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This overstimulation of the nervous system can lead to a variety of physiological effects, including respiratory failure, seizures, and death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of CPF are primarily related to its inhibition of AChE and BChE. Inhibition of these enzymes can lead to a variety of physiological effects, including respiratory failure, seizures, and death. CPF has also been shown to induce oxidative stress and inflammation, which may contribute to its toxicity. Additionally, CPF has been shown to disrupt the function of the endocrine system, particularly the thyroid gland.

Advantages and Limitations for Lab Experiments

CPF has several advantages for use in lab experiments. It is a potent inhibitor of AChE and BChE, making it useful for studying the effects of cholinergic overstimulation. Additionally, CPF is relatively stable and can be stored for long periods of time. However, CPF also has several limitations. It is highly toxic and must be handled with extreme care. Additionally, CPF has a short half-life in vivo, which limits its usefulness for studying long-term effects.

Future Directions

There are several future directions for research on CPF. One area of interest is the development of new antidotes for CPF poisoning. Several compounds have been shown to be effective in reversing the effects of CPF, including oximes and atropine. However, these antidotes have limitations and there is a need for more effective treatments. Another area of interest is the development of new methods for detecting CPF exposure. Current methods rely on measuring CPF or its metabolites in blood or urine samples, which may not accurately reflect exposure levels. Finally, there is a need for more research on the long-term effects of CPF exposure, particularly on the endocrine system.

Synthesis Methods

The synthesis of CPF involves a multistep process. First, chlorobenzene and fluorobenzene are reacted with phosphorus oxychloride and ammonium chloride to form the intermediate compound, bis(4-chlorophenyl) (3-fluorophenyl)phosphinic chloride. This intermediate is then reacted with ammonia to form the final product, bis(4-chlorophenyl) (3-fluorophenyl)amidophosphate. The purity of the final product is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

CPF has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. CPF has also been shown to inhibit the activity of butyrylcholinesterase (BChE), another enzyme that breaks down acetylcholine. Inhibition of both AChE and BChE can lead to a variety of physiological effects, including respiratory failure, seizures, and death.

properties

IUPAC Name |

N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FNO3P/c19-13-4-8-17(9-5-13)24-26(23,22-16-3-1-2-15(21)12-16)25-18-10-6-14(20)7-11-18/h1-12H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCFAWCTAHJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-bis(4-chlorophenoxy)phosphoryl-3-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5170527.png)

![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5170534.png)

![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B5170544.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5170551.png)

![5-acetyl-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5170556.png)

![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)

![potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)

![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)

![1-benzyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5170612.png)

![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)